cis-1,3-DICHLOROPROPENE
Overview
Description
cis-1,3-Dichloropropene (cis-1,3-DCP) is a chlorinated hydrocarbon with significant industrial and agricultural applications. It is commonly used as a soil fumigant for nematode control in various crops. The compound has two geometric isomers, cis and trans, with the cis isomer being the focus of this analysis .
Synthesis Analysis
The synthesis of cis-1,3-dichloropropene is not directly detailed in the provided papers. However, related compounds and methods can offer insight into potential synthetic routes. For example, the preparation of trans or cis-1-chloroalkenes from trans or cis-1,2-dichloroethylene involves treatment with Grignard reagents, which could be adapted for the synthesis of cis-1,3-DCP .
Molecular Structure Analysis
The molecular structure of cis-1,3-DCP can be inferred from studies on similar molecules. For instance, the crystal and molecular structure of all cis-1,6-dichlorodeca-1,3,6,8-tetraene provides information on the chlorine substitution effects on the molecular geometry, which could be relevant to understanding the structure of cis-1,3-DCP . Additionally, the conformational composition of cis-1,4-dichloro-2-butene as determined by gas phase electron diffraction gives insights into the bond angles and distances that might be expected in cis-1,3-DCP .
Chemical Reactions Analysis
The chemical behavior of cis-1,3-DCP can be partially understood through its interactions in biological systems and its detection methods. For instance, the determination of cis- and trans-1,3-dichloropropene in whole rat blood by gas chromatography indicates that the compound can be metabolized and quantified in biological tissues . This suggests that cis-1,3-DCP undergoes metabolic reactions in living organisms.
Physical and Chemical Properties Analysis
The physical and chemical properties of cis-1,3-DCP can be deduced from studies on its absorption and detection. The dermal absorption study of cis-1,3-DCP vapor in human volunteers shows that the compound can penetrate the skin, albeit at a much lower rate than inhalation, indicating its volatility and potential occupational exposure risks . The analytical method developed for quantitating low concentrations of cis-1,3-DCP in whole rat blood by gas chromatography also provides evidence of its chemical stability and reactivity, which are important for its detection and measurement in various matrices .
Relevant Case Studies
Case studies involving cis-1,3-DCP primarily focus on its detection in biological systems and its effects on human health. The study on dermal absorption of cis-1,3-DCP vapor in humans is a direct case study that assesses the relevance of skin absorption as a route of entry compared to inhalation . This study is particularly relevant for understanding the occupational exposure and health risks associated with the use of cis-1,3-DCP as a fumigant.
Scientific Research Applications
Application in Agriculture as a Soil Fumigant
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Specific Scientific Field : Agriculture, specifically in the control of soil-borne diseases, insect pests, and other pathogens .
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Methods of Application or Experimental Procedures : The compound can be applied to the soil via either shank injection into the soil or drip irrigation. After application, it rapidly permeates into the air-filled soil porosity by volatilization .
Application in Water Treatment
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Methods of Application or Experimental Procedures : The compound is detected in water samples using analytical methods. Once identified, various treatment technologies can be applied to remove it from the water. These technologies include air stripping, activated carbon adsorption, and advanced oxidation processes .
Application in Chemical Industry
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Methods of Application or Experimental Procedures : The compound is produced industrially by either high-temperature chlorination of propene or by dehydration of 1,3-dichloro-2-propanol . It can then be used in various chemical reactions to produce other compounds.
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Results or Outcomes : The use of 1,3-Dichloropropene in the chemical industry allows for the production of a wide range of other chemicals. The specific results or outcomes would depend on the particular chemical reactions involved .
Safety And Hazards
properties
IUPAC Name |
(Z)-1,3-dichloroprop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl2/c4-2-1-3-5/h1-2H,3H2/b2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOORRWUZONOOLO-UPHRSURJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C\Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2 | |
Record name | CIS-1,3-DICHLORO-1-PROPENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1032305 | |
Record name | (Z)-Dichloropropene | |
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Molecular Weight |
110.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cis-1,3-dichloro-1-propene is a colorless to amber liquid with a sweetish odor. (NTP, 1992), Colorless to straw-colored liquid with a sharp, sweet, irritating, chloroform-like odor. [insecticide] [Note: Exists as mixture of cis- & trans-isomers.] [NIOSH] | |
Record name | CIS-1,3-DICHLORO-1-PROPENE | |
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Record name | 1,3-Dichloropropene | |
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Boiling Point |
219.7 °F at 760 mmHg (NTP, 1992), 104.3 °C | |
Record name | CIS-1,3-DICHLORO-1-PROPENE | |
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Record name | CIS-1,3-DICHLOROPROPENE | |
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Solubility |
less than 1 mg/mL at 68.9 °F (NTP, 1992), Sol in ether, benzene, and chloroform, Miscible with hydrocarbons, halogenated solvents, esters, and ketones, In water, 2,700 mg/l @ 25 °C. | |
Record name | CIS-1,3-DICHLORO-1-PROPENE | |
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Record name | CIS-1,3-DICHLOROPROPENE | |
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Density |
1.217 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.224 @ 20 °C | |
Record name | CIS-1,3-DICHLORO-1-PROPENE | |
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Vapor Density |
1.4 AT 37.8 °C (AIR= 1) | |
Record name | CIS-1,3-DICHLOROPROPENE | |
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Vapor Pressure |
43 mmHg at 77 °F (NTP, 1992), 28.0 [mmHg], 26.3 mm Hg @ 20 °C | |
Record name | CIS-1,3-DICHLORO-1-PROPENE | |
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Record name | 1,3-Dichloropropene | |
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Record name | CIS-1,3-DICHLOROPROPENE | |
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Mechanism of Action |
Molecular orbital calculations were used to clarify the mechanism of mutagenic action of various substituted allyl chlorides. Computed molecular properties were compared with experimental mutagenic potentials of these allylic cmpd. In agreement with the experiment, the computational results suggest that the primary mechanism of action involves the SN1 formation of allylic cations whih then react with nucleophilic centers of nucleic acid bases. The usefulness of computed propertiee in estimating the degree of alkylating activity and mutagenicity was evaluated. In general, stability of the allylic carbocation intermediate and the degree of charge delocalization in the allyl system correlate well with observed mutagenic potentials. | |
Record name | CIS-1,3-DICHLOROPROPENE | |
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Impurities |
1,2-Dichloropropane (isomers not specified) may be present in small quantities (<0.1%) /Telone C-17/ | |
Record name | CIS-1,3-DICHLOROPROPENE | |
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Product Name |
(Z)-1,3-Dichloropropene | |
Color/Form |
COLORLESS LIQUID | |
CAS RN |
10061-01-5, 542-75-6 | |
Record name | CIS-1,3-DICHLORO-1-PROPENE | |
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Record name | cis-1,3-Dichloropropene | |
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Record name | cis-1,3-Dichloropropene | |
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Record name | 1-Propene, 1,3-dichloro-, (Z)- | |
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Record name | (Z)-Dichloropropene | |
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Record name | (Z)-1,3-dichloropropene | |
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Record name | 1,3-DICHLOROPROPENE, (1Z)- | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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Citations
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